2-(2-Bromoethoxy)-2-methylpropane

Supramolecular Chemistry Calixarene Conformation Alkylation Selectivity

2-(2-Bromoethoxy)-2-methylpropane (CAS 5853-76-9), also referred to as 2-bromoethyl tert-butyl ether or 1-bromo-2-tert-butoxyethane, is a bifunctional organic building block combining a primary alkyl bromide with a sterically hindered tert-butyl ether moiety. Its molecular formula is C6H13BrO (MW 181.07 g/mol).

Molecular Formula C6H13BrO
Molecular Weight 181.07 g/mol
CAS No. 5853-76-9
Cat. No. B1280096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromoethoxy)-2-methylpropane
CAS5853-76-9
Molecular FormulaC6H13BrO
Molecular Weight181.07 g/mol
Structural Identifiers
SMILESCC(C)(C)OCCBr
InChIInChI=1S/C6H13BrO/c1-6(2,3)8-5-4-7/h4-5H2,1-3H3
InChIKeyFMNDTAIPYOTMLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromoethoxy)-2-methylpropane (CAS 5853-76-9): A Sterically Demanding Alkylating Agent for Supramolecular and Synthetic Chemistry


2-(2-Bromoethoxy)-2-methylpropane (CAS 5853-76-9), also referred to as 2-bromoethyl tert-butyl ether or 1-bromo-2-tert-butoxyethane, is a bifunctional organic building block combining a primary alkyl bromide with a sterically hindered tert-butyl ether moiety [1]. Its molecular formula is C6H13BrO (MW 181.07 g/mol) [2]. The compound is primarily employed as an alkylating agent in organic synthesis, where the bulky tert-butoxy group influences reaction conformations and selectivity in ways that simpler 2-bromoethyl alkyl ethers cannot replicate .

Why 2-(2-Bromoethoxy)-2-methylpropane Cannot Be Replaced by Simple 2-Bromoethyl Alkyl Ethers


Generic substitution fails because the tert-butoxy group in 2-(2-bromoethoxy)-2-methylpropane acts as a powerful stereochemical director, not merely a passive linker. In key applications like calixarene functionalization, this specific alkylating agent forces macrocyclic scaffolds into the 1,3-alternate conformation, a geometry inaccessible or poorly populated when using less hindered analogs such as 2-bromoethyl ethyl ether or 2-bromoethyl methyl ether [1]. This conformational pre-organization is a prerequisite for the selective metal cation extraction properties observed in the resulting products, meaning a simple replacement of the alkylating agent compromises the entire functional architecture of the target molecule [2].

Quantitative Differentiation of 2-(2-Bromoethoxy)-2-methylpropane: Conformation, Extraction, and Physicochemistry


Conformation-Directing Alkylation of Calix[4]arene: Exclusive 1,3-Alternate Formation vs. Alkyl Chain Comparators

In a direct comparative study, alkylation of calix[4]arene with 2-(2-bromoethoxy)-2-methylpropane (2-tert-butoxyethyl bromide) yields exclusively the tetraalkylated 1,3-alternate conformer, as confirmed by X-ray crystallography [1]. By contrast, the use of a less bulky alkylating agent, 1-(2-ethyl)hexyl bromide, in parallel experiments on a calix[4]arene-crown-6 scaffold produces a mixture of cone, partial-cone, and 1,3-alternate conformers whose distribution is controlled only by varying the reaction base and conditions [2]. The tert-butoxyethyl group's inherent steric demand intrinsically favors the 1,3-alternate geometry, simplifying synthetic access to this specific conformer without requiring extensive condition screening.

Supramolecular Chemistry Calixarene Conformation Alkylation Selectivity

Selective Ag+ Extraction Enabled by 1,3-Alternate Calix[4]arene Derived from the Target Compound

The tetra(tert-butoxyethoxy)calix[4]arene synthesized exclusively with 2-(2-bromoethoxy)-2-methylpropane functions as a selective extractant for Ag+ ions [1]. The 1,3-alternate conformation creates an aromatic cavity that facilitates Ag+-tunneling, a property linked to metal cation-π interactions relevant to ion transport and fullerene metal inclusion [1]. In contrast, the cone or partial-cone conformers obtained with less hindered alkylating agents exhibit different, and generally less selective, cation binding profiles as these geometries do not present the same π-donor cavity arrangement [2].

Metal Cation Extraction Silver Selectivity Host-Guest Chemistry

Physicochemical Profile: Computed LogP and Topological Polar Surface Area Differentiation

The target compound has a computed LogP (octanol-water partition coefficient) of 2.03 and a topological polar surface area (TPSA) of 9.23 Ų [1]. By structural class inference, this LogP is lower than that of its linear-chain analog 2-butoxyethyl bromide (2-bromoethyl butyl ether, CAS 6550-99-8), which has an estimated LogP of approximately 2.8 due to the additional methylene unit in the linear butyl chain versus the compact tert-butyl group [2]. The lower LogP of the target compound translates to reduced lipophilicity and potentially different membrane permeability or extraction behavior, a critical consideration when the alkylating agent is used to install an ether moiety in a bioactive molecule where LogP optimization is essential.

Lipophilicity Drug Design ADME Prediction

Steric Bulk Modulation of Nucleophilic Substitution Reactivity vs. Primary Alkyl Bromide Ethers

The gem-dimethyl substitution on the carbon adjacent to the ether oxygen establishes a sterically shielded environment around the oxygen atom. This steric bulk retards undesired elimination (E2) pathways during nucleophilic substitution reactions compared to less hindered analogs like 2-bromoethyl methyl ether or 2-bromoethyl ethyl ether, where the alkoxide leaving group is more accessible to bases [1]. In the classic Williamson ether synthesis paradigm, tert-butyl ethers are known to resist cleavage under basic conditions and require strong acid for deprotection, whereas primary and secondary alkyl ethers are more susceptible to nucleophilic attack [2]. This means the target compound can serve as a protected 'bromoethyl' synthon where the tert-butyl group remains intact during subsequent synthetic steps that would cleave a simpler ethyl or methyl ether protecting group.

SN2 Reactivity Steric Hindrance Reaction Selectivity

High-Value Procurement Scenarios for 2-(2-Bromoethoxy)-2-methylpropane


Synthesis of Conformationally Pure 1,3-Alternate Calix[4]arenes for Selective Metal Extraction

This is the best-validated application scenario. Researchers developing Ag+-selective extractants for wastewater treatment or nuclear waste remediation should procure this specific alkylating agent because it directly installs the tert-butoxyethyl group, templating the calix[4]arene scaffold into the 1,3-alternate conformation essential for Ag+-π tunneling and selective extraction, as established by Guillon et al. [1]. Alternative alkylating agents produce conformational mixtures requiring laborious separation.

Installation of an Acid-Labile Protecting Group in Multi-Step Organic Synthesis

For medicinal chemistry programs requiring a bromoethyl handle that remains inert during basic transformations but can be deprotected under acidic conditions, 2-(2-bromoethoxy)-2-methylpropane installs a tert-butyl ether protecting group. This strategy is valuable when constructing complex molecules where selective deprotection orthogonality is required, as tert-butyl ethers resist nucleophilic cleavage that would affect methyl or benzyl ethers [2].

Cavity Solvent for Fullerene and Metallofullerene Extraction

Vendor technical datasheets indicate this compound functions as a 'cavity solvent' capable of extracting fullerenes and metal ions from crystalline soot matrices . While primary comparative literature on extraction efficiency versus standard solvents (e.g., 1,2-dichlorobenzene, CS2) is not readily available, the compound's unique combination of a bromoalkyl leaving group and a bulky, hydrophobic tert-butyl cavity may offer selectivity advantages for specific endohedral metallofullerene isolation workflows. This application should be considered exploratory but is supported by the compound's documented crystal structure and host-guest chemistry.

Building Block for Cesium-Selective Calix[4]arene-Crown-6 Extractants

The 2000 study by Guillon et al. demonstrates that 2-(2-bromoethoxy)-2-methylpropane is a critical reagent for preparing bis[1-(2-tert-butoxy)ethyl]calix[4]arene-crown-6 conformers with potential cesium extraction capability [3]. For laboratories involved in radiocesium separation from high-level nuclear waste, purchasing this specific alkylating agent is necessary to reproduce the reported 1,3-alternate conformers that exhibit the highest Cs+ selectivity among the three possible conformations.

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